Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin

Fragrance chemistry Structure–property relationships LogP prediction

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7; IUPAC: 1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane) is a fully saturated, tricyclic oxepin derivative with the molecular formula C15H26O (MW 222.37 g/mol). The compound is commercially categorized as a heterocyclic specialty chemical and is listed in the European EINECS inventory (No.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 94087-07-7
Cat. No. B12678007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin
CAS94087-07-7
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1(CCOC2C3CCCCC3C2(C1)C)C
InChIInChI=1S/C15H26O/c1-14(2)8-9-16-13-11-6-4-5-7-12(11)15(13,3)10-14/h11-13H,4-10H2,1-3H3
InChIKeyFBVVORSCLMYLCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7; IUPAC: 1,12,12-trimethyl-9-oxatricyclo[6.5.0.02,7]tridecane) is a fully saturated, tricyclic oxepin derivative with the molecular formula C15H26O (MW 222.37 g/mol) [1]. The compound is commercially categorized as a heterocyclic specialty chemical and is listed in the European EINECS inventory (No. 301-899-5) [2]. Its fully hydrogenated benzocyclobuta-oxepin scaffold distinguishes it from unsaturated or aromatic analogs, and its three methyl substituents at positions 4, 4, and 5a create a sterically congested, rigid polycyclic framework with zero hydrogen-bond donors and a single ether oxygen acceptor [1].

Why Generic Substitution of Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7) Carries Procurement Risk


The compound's fully saturated benzo[3,4]cyclobuta[1,2-b]oxepin core with a specific 4,4,5a-trimethyl substitution pattern is structurally non-interchangeable with other oxepin or tricyclic ether fragrance ingredients; even minor alterations in ring fusion geometry or methyl placement—such as in the dodecahydro-tetramethyl-epoxynaphthoxepin series (e.g., CAS 57345-19-4) or the oxatricyclo[8.3.0.0(4,9)]tridecane analogs (e.g., Amber Naphthofuran, CAS 3738-00-9) [1]—lead to distinct olfactive profiles and physicochemical property shifts (e.g., logP, boiling point) that directly impact formulation performance and regulatory classification [2]. Given that this compound is classified as an endocrine-disrupting-compound candidate in the PARC list [2], substituting a structurally similar but unlisted analog could introduce unknown toxicological liability into downstream applications.

Quantitative Differentiation Evidence for Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7) Against Closest Analogs


Molecular Topology: Zero H-Bond Donors vs. Epoxy-Containing Amber Oxepin Analogs

The target compound possesses zero hydrogen-bond donor atoms compared to one H-bond donor in the prominent amber fragrance analog dodecahydro-3,8,8,11a-tetramethyl-5H-3,5a-epoxynaphth[2,1-c]oxepin (CAS 57345-19-4), which contains a hydroxyl/hemiacetal moiety accessible via its epoxy-naphthoxepin scaffold . This absence of H-bond donor capacity in the target compound predicts lower water solubility, reduced hygroscopicity, and potentially higher substantivity on non-polar surfaces, which is relevant for fragrance longevity in perfumery applications [1].

Fragrance chemistry Structure–property relationships LogP prediction

Boiling Point and Volatility Profile Differentiation from Structural Analogs

The reported boiling point of the target compound is 267.5°C at 760 mmHg , which is approximately 35–45°C lower than the boiling point range typically reported for the higher-molecular-weight dodecahydro-tetramethyl-epoxynaphthoxepin analogs (MW ~278–290 g/mol, estimated bp >300°C at 760 mmHg) [1]. This lower boiling point suggests higher volatility and faster evaporation kinetics, which could be critical for top-note fragrance effects versus the mid-to-base-note performance of the heavier tetramethyl analogs.

Volatility control Flavor and fragrance Thermal stability

Rotatable Bond Count and Molecular Rigidity as a Determinant of Olfactive Specificity

The target compound has zero rotatable bonds [1], reflecting a fully conformationally locked tricyclic framework. In contrast, open-chain or monocyclic amber odorants (e.g., certain cyclohexyl ether derivatives) possess 3–6 rotatable bonds, leading to conformational flexibility that can reduce odor specificity and increase off-target olfactory notes [2]. This extreme rigidity is characteristic of the benzocyclobuta-oxepin scaffold and is shared by only a few highly constrained amber ingredients [3].

Molecular rigidity QSAR Olfactive receptor binding

Regulatory Classification: PARC Endocrine Disruptor Candidate Status as a Procurement Risk Discriminator

The target compound is flagged in the PARCEDC list (S109) of 7,074 potential endocrine-disrupting compounds (EDCs) [1]. This classification is not universally applied to all oxatricyclo fragrance ingredients; several commercially prominent analogs (e.g., Ambroxide, CAS 6790-58-5) are not listed in PARCEDC and have extensive safety dossiers supporting their use . This regulatory divergence imposes distinct handling, documentation, and downstream-use obligations on procurers of the target compound compared to non-EDC-listed alternatives.

Endocrine disruption Regulatory compliance Chemical safety

Procurement-Relevant Application Scenarios for Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin (CAS 94087-07-7) Based on Quantitative Differentiation Evidence


Synthetic Amber Fragrance Development Requiring Top-to-Middle-Note Volatility Profile

The compound's boiling point of 267.5°C at 760 mmHg , which is lower than heavier tetramethyl-oxepin analogs, positions it as a candidate for top-to-middle-note amber effects in fine fragrance formulations. Perfumers seeking a more volatile amber note than base-note fixatives like Ambroxide (bp >300°C) may select this compound for accelerated fragrance bloom, provided the PARC EDC listing [1] is compatible with the end-product regulatory framework.

Structure–Odor Relationship (SOR) Studies Leveraging Zero Rotatable Bond Scaffold

With zero rotatable bonds [2], this compound serves as a valuable rigid molecular probe for quantitative structure–odor relationship (QSOR) studies. Researchers comparing the olfactive impact of conformational flexibility can use it as a conformationally locked benchmark against flexible amber odorants possessing 3–6 rotatable bonds [2], enabling isolation of rigidity as a variable in odor perception models.

Endocrine Disruptor Screening Assay Development and Regulatory Testing

Because the compound is listed as a potential EDC in the PARCEDC S109 dataset [1], it is a candidate reference material for development and validation of in vitro endocrine disruption screening assays. Procurement by toxicology laboratories and regulatory testing facilities is driven by the need for positive-control or test-set compounds representing the oxepin chemical class, which is not uniformly covered by non-EDC-listed alternatives [1].

Non-Polar Surface Fragrance Substantivity Testing Exploiting Zero H-Bond Donor Character

The absence of hydrogen-bond donor atoms (0 HBD) [2] combined with a relatively high XLogP3-AA of 4.5 [2] predicts low water solubility and high affinity for hydrophobic substrates. This property profile makes the compound suitable for experimental evaluation as a fragrance ingredient targeted at non-polar surfaces (e.g., plastics, synthetic textiles, hydrocarbon-based solvents), where polar H-bond-donating analogs may exhibit reduced substantivity and shorter odor longevity.

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